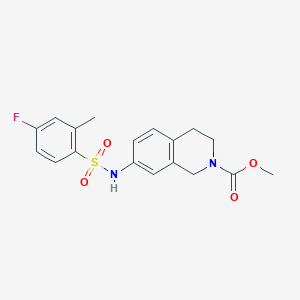

methyl 7-(4-fluoro-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Descripción

Methyl 7-(4-fluoro-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound featuring a tetrahydroisoquinoline scaffold modified with a 4-fluoro-2-methylbenzenesulfonamido group at position 7 and a methyl ester at position 2.

Propiedades

IUPAC Name |

methyl 7-[(4-fluoro-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-9-15(19)4-6-17(12)26(23,24)20-16-5-3-13-7-8-21(18(22)25-2)11-14(13)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDASXQAXYHVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(4-fluoro-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method starts with the fluorination of 2-methylbenzenesulfonamide to obtain 4-fluoro-2-methylbenzenesulfonamide . This intermediate is then reacted with tetrahydroisoquinoline derivatives under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as chloroform or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-(4-fluoro-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Methyl 7-(4-fluoro-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of scientific research applications, including:

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and functional materials.

Mecanismo De Acción

The mechanism of action of methyl 7-(4-fluoro-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its 4-fluoro-2-methylbenzenesulfonamido substituent, which differentiates it from analogs with tetrazolyl, oxazolylmethoxy, or triazinyl groups. Below is a comparative analysis of key structural and functional features:

Table 1: Structural and Functional Comparison

*THIQ = 1,2,3,4-tetrahydroisoquinoline

Key Observations :

- Ester Groups : The target compound’s methyl ester may confer faster metabolic cleavage compared to tert-butyl esters in analogs , which are bulkier and more hydrolytically stable.

- Functional Applications : While the target compound’s pharmacological profile remains uncharacterized, analogs like triflusulfuron methyl ester (a sulfonylurea herbicide) highlight the role of sulfonamido groups in agrochemical design .

Actividad Biológica

Methyl 7-(4-fluoro-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C18H20FNO4S

- Molar Mass : 361.43 g/mol

The presence of the fluoro and sulfonamide groups in its structure is crucial for its biological activity, as these functional groups often enhance pharmacological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing sulfonamide moieties are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis.

- Anticancer Properties : Tetrahydroisoquinoline derivatives have been studied for their potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In vitro studies have shown that methyl 7-(4-fluoro-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate a promising potential for further development as an antimicrobial agent.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The compound demonstrated notable cytotoxicity, suggesting it may be a candidate for further anticancer drug development.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar tetrahydroisoquinoline derivatives against multidrug-resistant bacteria. The study employed a series of structural modifications to enhance potency and reduce toxicity .

- Anticancer Mechanism Exploration : Another research article investigated the mechanism of action for tetrahydroisoquinoline derivatives in inducing apoptosis in cancer cells. The study found that these compounds activate caspase pathways leading to programmed cell death .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a tetrahydroisoquinoline core with a methyl ester at position 2, a 4-fluoro-2-methylbenzenesulfonamido group at position 7, and a saturated six-membered ring. Key functional groups include:

- Sulfonamide : Enhances hydrogen-bonding potential and stability, influencing interactions with biological targets .

- Fluorine substituent : Electron-withdrawing effects modulate electronic density, potentially affecting nucleophilic/electrophilic reactivity and metabolic stability .

- Methyl ester : A hydrolyzable group that can be modified post-synthesis for prodrug strategies or derivatization .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves multi-step protocols:

Core Construction : Formation of the tetrahydroisoquinoline scaffold via Pictet-Spengler or Bischler-Napieralski reactions.

Sulfonamide Introduction : Coupling of 4-fluoro-2-methylbenzenesulfonyl chloride to the amine group of the scaffold under basic conditions (e.g., pyridine or DMAP) .

Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysis.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Sulfonamide coupling | Sulfonyl chloride, DCM, 0–25°C, 12–24h | TLC (Rf = 0.3 in EtOAc/hexane) |

| Esterification | MeOH, H2SO4, reflux | NMR (disappearance of –COOH peak at δ 10–12) |

Q. Which analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms regiochemistry and functional group integration (e.g., sulfonamide NH at δ 7.5–8.5 ppm, methyl ester at δ 3.6–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C18H20FN2O4S: 391.1125) .

- HPLC-PDA : Assesses purity (>95% by area normalization) .

Q. What is the role of the fluorine substituent in this compound’s design?

The fluorine atom:

- Enhances metabolic stability by blocking oxidative degradation pathways.

- Modulates lipophilicity (logP) and solubility, critical for pharmacokinetic optimization.

- May engage in halogen bonding with target proteins, improving binding affinity .

Advanced Research Questions

Q. How can researchers optimize the yield during multi-step synthesis?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonamide coupling to prevent side reactions .

- Temperature Control : Maintain low temperatures (0–5°C) during sulfonylation to minimize hydrolysis.

- Catalysis : Employ DMAP to accelerate sulfonyl chloride activation.

- Purification : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate intermediates .

Q. How can structural ambiguities in NMR data be resolved?

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations and confirms connectivity (e.g., distinguishing tetrahydroisoquinoline ring protons from aromatic sulfonamide signals) .

- Variable Temperature NMR : Resolves overlapping peaks caused by conformational exchange .

- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., sulfonamide NH) .

Q. What strategies address contradictions in biological activity data?

- Dose-Response Studies : Verify activity across multiple concentrations to rule out assay variability.

- Off-Target Screening : Use panels like Eurofins Cerep to assess selectivity .

- Metabolite Profiling : Confirm compound stability in assay media via LC-MS .

Q. How can computational modeling aid in understanding this compound’s mechanism?

- Docking Studies : Predict binding modes to targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity .

Q. What is the compound’s stability under physiological conditions?

- pH Stability : Test degradation in buffers (pH 1–9) at 37°C. The methyl ester may hydrolyze in acidic conditions, requiring prodrug strategies .

- Light Sensitivity : Store in amber vials if UV-Vis analysis shows absorbance <300 nm .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis : Replace the fluorine substituent with Cl, Br, or CF3 to assess electronic effects .

- Bioisosteric Replacement : Substitute the sulfonamide with carbamate or urea groups .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide, ester) using tools like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.